ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. Its core structure comprises a pyrimidine ring fused with a tetrahydropyrimidine moiety, substituted at the 4-position with a 3-methyl-2-thienyl group. This compound belongs to a class of molecules with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The 3-methyl-2-thienyl substituent introduces sulfur-containing aromaticity, which may enhance electronic interactions in biological systems compared to phenyl or furan analogs .
Properties
IUPAC Name |
ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-12(16)9-8(3)14-13(17)15-10(9)11-7(2)5-6-19-11/h5-6,10H,4H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHKHPNBOXBICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CS2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Structure and Composition
- Molecular Formula : C12H14N2O3S
- Molecular Weight : 266.32 g/mol
- IUPAC Name : Ethyl 6-methyl-2-oxo-4-(3-methyl-2-thienyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Structural Representation
The compound features a pyrimidine ring with various substituents that contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
This compound exhibits several mechanisms of action:
- Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary research suggests it may inhibit the proliferation of cancer cells, particularly in breast cancer models.
- Calcium Channel Modulation : Similar compounds have been shown to act as calcium channel blockers, potentially affecting cardiac and smooth muscle function.
Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in triple-negative breast cancer (TNBC) cells. The mechanism involves the activation of the MEK/ERK signaling pathway and cross-talk with endoplasmic reticulum (ER) stress responses .
Calcium Channel Blockade
Research indicates that this compound may down-modulate SERCA3 (sarco/endoplasmic reticulum Ca²⁺ -ATPase 3), leading to altered calcium homeostasis in cardiac tissues .
Synthesis
The synthesis of this compound typically involves multicomponent reactions using readily available precursors such as thiophenes and pyrimidines. A common synthetic route includes:
- Reaction Conditions : Refluxing in ethanol with a catalytic amount of acid.
- Yield : Typical yields range from 70% to 85%, depending on the specific reaction conditions applied.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Several studies have highlighted the antimicrobial properties of pyrimidine derivatives. Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo has shown potential against various bacterial strains. For instance, a study demonstrated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties
- CNS Activity
The biological activity of ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo is attributed to its ability to interact with various biological targets:
| Target | Effect | Reference |
|---|---|---|
| Bacterial Cell Membranes | Disruption leading to cell death | |
| Cancer Cell Apoptosis | Induction of cell death | |
| Neuronal Cells | Protection from oxidative stress |
Case Studies
- Antimicrobial Efficacy
- Cancer Research
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of DHPM derivatives are highly dependent on substituents at the 4-position and the ester group (ethyl vs. methyl). Key analogs and their substituents include:
Key Observations :
Key Observations :
- Green Catalysts: Fe3O4 nanoparticles and pumice improve yields (82–94%) and reduce reaction times compared to traditional acid catalysts .
- Nitro Substitution : The 4-nitrophenyl derivative achieves exceptionally high yields (94%) with Fe3O4, likely due to enhanced electron withdrawal facilitating cyclocondensation .
Antimicrobial and Anticancer Activity
- The target compound’s analogs with indole and substituted phenyl groups (e.g., 4-nitrophenyl) show potent antimicrobial activity against E. coli and S. aureus, with IC50 values ranging from 12–45 µM .
- Methyl esters (e.g., methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-...) exhibit selective inhibition of thymidine phosphorylase (IC50 = 3.8 µM), a target in cancer therapy .
Enzyme Inhibition
QSAR Insights :
- Bulkier substituents (e.g., methoxymethyl furan) reduce antimicrobial efficacy but improve solubility, highlighting a trade-off between activity and pharmacokinetics .
- Thienyl groups may enhance anticancer activity due to sulfur’s role in redox interactions, though specific data for the target compound require further validation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : Reacting substituted aldehydes (e.g., 3-methyl-2-thienyl derivatives) with β-keto esters under acidic conditions.
Cyclization : Using urea or thiourea to form the tetrahydropyrimidine ring via the Biginelli reaction or modified protocols.
Esterification : Introducing the ethyl carboxylate group via refluxing with ethanol in the presence of catalytic acid .
- Key Conditions : Solvents like ethanol or dichloromethane, temperatures between 60–100°C, and reaction times of 6–24 hours are critical for optimizing yield (reported 50–70%) .
Q. How is the compound characterized structurally?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the carbonyl group and adjacent substituents) .
- NMR Spectroscopy : Confirms regiochemistry; the ¹H-NMR spectrum shows distinct peaks for the methyl group at δ 1.2–1.4 ppm and the thienyl protons at δ 6.8–7.2 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 306.32) align with the calculated molecular weight .
Q. What are the common functional group transformations observed in this compound?
- Methodological Answer :
- Hydrolysis : The ester group (COOEt) can be hydrolyzed to carboxylic acids under basic conditions (NaOH/EtOH, reflux).
- Oxidation : The thienyl substituent may undergo oxidation to sulfoxides using meta-chloroperbenzoic acid (mCPBA) .
- Substitution : Bromination at the 3-methyl position of the thienyl group is feasible with NBS (N-bromosuccinimide) under radical conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during cyclization?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may increase side reactions; dichloromethane balances yield and purity .
- Catalyst Selection : Lewis acids like FeCl₃ or Bi(OTf)₃ reduce reaction time from 24 hours to 8 hours while maintaining >80% yield .
- Temperature Gradients : Stepwise heating (70°C → 100°C) minimizes decomposition of thermally sensitive intermediates .
Q. How do crystallographic data resolve ambiguities in stereochemical assignments?
- Methodological Answer :
- Single-Crystal XRD : Confirms the cis arrangement of the 3-methyl-thienyl and 6-methyl groups, with dihedral angles of 15–20° between the pyrimidine and thienyl rings .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds stabilize the crystal lattice) .
- Discrepancy Resolution : Conflicting NMR-based stereochemical predictions (e.g., axial vs. equatorial substituents) are resolved via XRD-derived torsion angles .
Q. What strategies address contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., MIC for antimicrobial activity) to compare results across studies. Discrepancies in IC₅₀ values (e.g., 10–50 μM for kinase inhibition) may stem from enzyme source variations .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
- Computational Modeling : Docking studies (e.g., with AutoDock Vina) identify binding site interactions that clarify selectivity for specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
